molecular formula C7H12N2O3 B2783580 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one CAS No. 2092077-08-0

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one

Cat. No.: B2783580
CAS No.: 2092077-08-0
M. Wt: 172.184
InChI Key: BWXBJOOIPDJUCL-UHFFFAOYSA-N
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Description

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one is a complex heterocyclic compound that features both imidazolidine and morpholine rings

Mechanism of Action

Target of Action

Similar compounds have been found to interact with monoacylglycerol lipase (magl), a key enzyme in the endocannabinoid system .

Mode of Action

It’s structurally similar compounds have been found to inhibit magl . Inhibition of MAGL leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), one of the primary endocannabinoids, which can result in various physiological effects.

Biochemical Pathways

The compound likely affects the endocannabinoid system by modulating the levels of 2-AG. This can impact various downstream effects, including pain perception, mood, and appetite .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and metabolic stability .

Result of Action

The inhibition of MAGL and subsequent increase in 2-AG levels can lead to a variety of effects, including analgesia, anti-inflammation, and neuroprotection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amino alcohols with appropriate reagents under controlled conditions. For instance, the reaction of amino alcohols with α-haloacid chlorides followed by cyclization and reduction steps can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Morpholin-3-one derivatives: These compounds share the morpholine ring structure and have similar chemical properties.

    Imidazolidine derivatives: These compounds contain the imidazolidine ring and exhibit similar reactivity.

Uniqueness

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one is unique due to the combination of both imidazolidine and morpholine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential for use in multiple fields further highlight its uniqueness .

Properties

IUPAC Name

8a-(hydroxymethyl)-2,5,6,8-tetrahydro-1H-imidazo[5,1-c][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-4-7-3-8-6(11)9(7)1-2-12-5-7/h10H,1-5H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXBJOOIPDJUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1C(=O)NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092077-08-0
Record name 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one
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